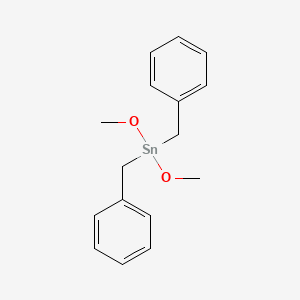
Dibenzyl(dimethoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl(dimethoxy)stannane is an organotin compound with the molecular formula C16H20O2Sn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This compound is particularly notable for its applications in organic synthesis and material science due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl(dimethoxy)stannane can be synthesized through various methods. One common approach involves the stannylation of aryl halides using trialkylstannyl alkoxides as terminal electrophiles. This method often employs nickel-catalyzed reactions in the presence of manganese powder . Another method involves the use of highly nucleophilic organometals or wasteful stannyl sources like distannanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale stannylation reactions under controlled conditions to ensure high yield and purity. The use of nickel catalysts and manganese powder is common in these processes to facilitate efficient stannylation .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl(dimethoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the benzyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce various substituted organotin compounds .
Applications De Recherche Scientifique
Dibenzyl(dimethoxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism by which dibenzyl(dimethoxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, influencing their reactivity and stability. The pathways involved often include coordination with electron-rich sites on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl disulfide: Similar in structure but contains sulfur instead of tin.
Dibenzyl ether: Contains oxygen instead of tin.
Dibenzyl phosphite: Contains phosphorus instead of tin
Uniqueness
Dibenzyl(dimethoxy)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its sulfur, oxygen, or phosphorus analogs. These properties include higher reactivity in certain types of chemical reactions and the ability to form stable organotin complexes .
Propriétés
Numéro CAS |
22501-72-0 |
|---|---|
Formule moléculaire |
C16H20O2Sn |
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
dibenzyl(dimethoxy)stannane |
InChI |
InChI=1S/2C7H7.2CH3O.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H3;/q;;2*-1;+2 |
Clé InChI |
TUKJQFVDLYJABM-UHFFFAOYSA-N |
SMILES canonique |
CO[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



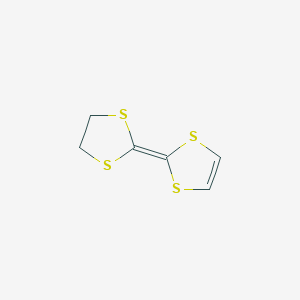

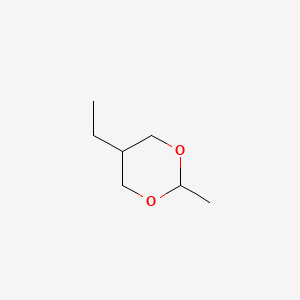
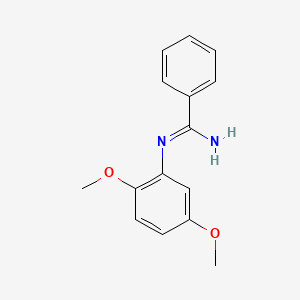
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)

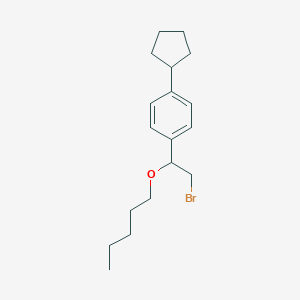
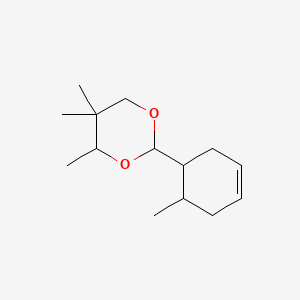
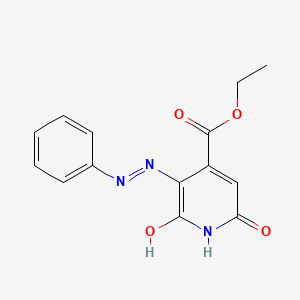

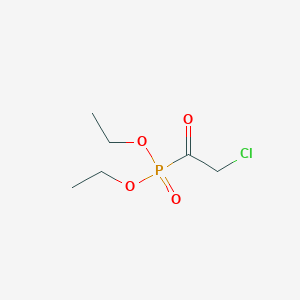
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
